SAR405

Übersicht

Beschreibung

SAR405 ist ein hochspezifischer und potenter Inhibitor der Phosphatidylinositol-3-Kinase-Klasse-III-Isoform, auch bekannt als PIK3C3 oder Vps34. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Autophagie zu hemmen, einen wichtigen zellulären Abbauprozess, der für die Aufrechterhaltung der zellulären Homöostase entscheidend ist, große Aufmerksamkeit auf sich gezogen. This compound hat in verschiedenen wissenschaftlichen Forschungsanwendungen vielversprechend gezeigt, insbesondere in der Krebsforschung, wo es verwendet wurde, um die Rolle der Autophagie bei der Überlebensfähigkeit und Proliferation von Tumorzellen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

SAR405 has been extensively studied for its applications in various fields:

Cancer Research: this compound has been used to study the role of autophagy in cancer cell survival and proliferation. .

Cardiotoxicity Studies: This compound has been investigated for its ability to alleviate doxorubicin-induced cardiotoxicity by inhibiting autophagy.

Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating autophagy pathways.

Cell Biology: This compound is used as a tool to study vesicle trafficking and autophagy in various cellular models.

Wirkmechanismus

Target of Action

SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .

Mode of Action

This compound inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . This compound treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . This compound’s inhibition of PIK3C3 disrupts this process .

Pharmacokinetics

This compound has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of PIK3C3 by this compound disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining this compound with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .

Action Environment

It’s worth noting that the effectiveness of this compound can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .

Biochemische Analyse

Biochemical Properties

SAR405 plays a critical role in biochemical reactions by inhibiting the catalytic activity of PIK3C3/Vps34. This inhibition disrupts vesicle trafficking from late endosomes to lysosomes and prevents the formation of autophagosomes, which are essential for autophagy. This compound interacts with various enzymes, proteins, and biomolecules, including PIK3C3, MTOR (mechanistic target of rapamycin), and other lipid and protein kinases. The nature of these interactions involves binding to the ATP-binding cleft of PIK3C3, thereby inhibiting its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits autophagy induced by starvation or MTOR inhibition, leading to the accumulation of swollen late endosome-lysosomes and impaired lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the autophagic process. In tumor cells, this compound has been shown to synergize with MTOR inhibitors, resulting in a significant reduction in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PIK3C3/Vps34. By binding to the ATP-binding cleft of PIK3C3, this compound prevents the kinase from phosphorylating its substrates, which are essential for vesicle trafficking and autophagosome formation . This inhibition disrupts the autophagic process, leading to the accumulation of autophagic substrates and impaired cellular homeostasis. Additionally, this compound’s interaction with MTOR further enhances its inhibitory effects on autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity on PIK3C3/Vps34 over extended periods. Long-term treatment with this compound can lead to the accumulation of autophagic substrates and potential cellular toxicity . Studies have shown that this compound’s effects on cellular function can persist even after the compound is removed, indicating its lasting impact on the autophagic process .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits autophagy without causing significant toxicity. At higher doses, the compound can induce adverse effects, including cellular toxicity and impaired organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of autophagy, while higher doses result in diminishing returns and increased toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and vesicle trafficking. By inhibiting PIK3C3/Vps34, this compound disrupts the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid molecule essential for autophagosome formation . This disruption affects the overall metabolic flux and metabolite levels within the cell, leading to altered cellular homeostasis and impaired degradation of cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding affinity to PIK3C3/Vps34 and its ability to penetrate cellular membranes . This selective distribution ensures that this compound effectively inhibits autophagy in targeted cells and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PIK3C3/Vps34 and other components of the autophagic machinery . The compound’s activity is influenced by its localization to specific compartments, such as late endosomes and lysosomes, where it exerts its inhibitory effects on vesicle trafficking and autophagosome formation . Post-translational modifications and targeting signals may also play a role in directing this compound to its specific subcellular locations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAR405 umfasst mehrere wichtige Schritte, beginnend mit der Herstellung der Pyrimidopyrimidin-Kernstruktur. Der Syntheseweg umfasst typischerweise:

Bildung des Pyrimidopyrimidin-Kerns: Dies wird durch eine Reihe von Kondensationsreaktionen erreicht, an denen geeignete Vorläufer beteiligt sind.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, darunter eine Trifluormethylgruppe, ein Morpholinring und ein Chlorpyridinrest.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Parameter wie Temperatur, Lösungsmittel und Reaktionszeit werden optimiert, um Ausbeute und Reinheit zu maximieren.

Skalierbarkeit: Der Prozess wird mit industriellen Reaktoren und kontinuierlichen Fließsystemen hochskaliert, um große Mengen der Verbindung zu produzieren.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SAR405 unterliegt hauptsächlich Reaktionen, die typisch für Kinaseinhibitoren sind, darunter:

Bindung an Kinase-aktive Stellen: this compound bindet an die ATP-Bindungsstelle von PIK3C3 und hemmt seine Kinaseaktivität.

Hemmung der Autophagie: Durch die Hemmung von PIK3C3 stört this compound die Bildung von Autophagosomen und hemmt so die Autophagie

Häufige Reagenzien und Bedingungen

Die Reaktionen, an denen this compound beteiligt ist, erfordern typischerweise:

Reagenzien: Häufige Reagenzien sind organische Lösungsmittel (z. B. Dimethylsulfoxid), Säuren und Basen zur pH-Einstellung.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei Reaktionen mit this compound gebildet wird, ist die gehemmte Form von PIK3C3, die zur Störung der Autophagie und der Vesikeltransportwege führt .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Krebsforschung: this compound wurde verwendet, um die Rolle der Autophagie bei der Überlebensfähigkeit und Proliferation von Krebszellen zu untersuchen. .

Kardiotoxizitätsstudien: This compound wurde auf seine Fähigkeit untersucht, die Doxorubicin-induzierte Kardiotoxizität durch Hemmung der Autophagie zu lindern.

Neurodegenerative Erkrankungen: Die Forschung hat das Potenzial von this compound bei der Behandlung neurodegenerativer Erkrankungen durch Modulation von Autophagie-Signalwegen untersucht.

Zellbiologie: This compound wird als Werkzeug zur Untersuchung des Vesikelverkehrs und der Autophagie in verschiedenen Zellmodellen verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Kinaseaktivität von PIK3C3 hemmt. Diese Hemmung stört die Bildung von Phosphatidylinositol-3-Phosphat, einem wichtigen Lipid, das an der Initiation der Autophagie beteiligt ist. Durch die Blockierung dieses Schritts verhindert this compound die Bildung von Autophagosomen und hemmt so den Autophagieprozess. Darüber hinaus wurde gezeigt, dass this compound mit MTOR-Inhibitoren synergistisch wirkt und ihre Antikrebswirkungen verstärkt, indem es die zellulären Überlebenswege weiter stört .

Vergleich Mit ähnlichen Verbindungen

SAR405 ist einzigartig in seiner hohen Selektivität und Potenz für PIK3C3 im Vergleich zu anderen Kinaseinhibitoren. Ähnliche Verbindungen umfassen:

3-Methyladenin: Ein weniger selektiver Inhibitor der Autophagie, der mehrere PI3K-Isoformen angreift.

Wortmannin: Ein Breitband-PI3K-Inhibitor mit geringerer Spezifität für PIK3C3.

LY294002: Ein weiterer Breitband-PI3K-Inhibitor mit begrenzter Selektivität für PIK3C3.

This compound zeichnet sich durch seine hohe Spezifität für PIK3C3 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Autophagie und verwandter zellulärer Prozesse macht .

Eigenschaften

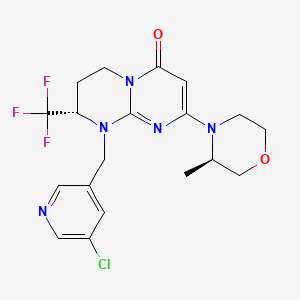

IUPAC Name |

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)